Ret-IN-5

Description

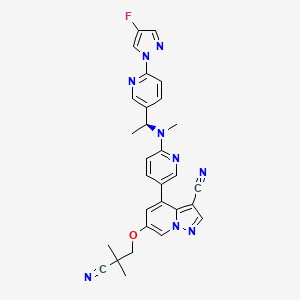

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C29H26FN9O |

|---|---|

Molecular Weight |

535.6 g/mol |

IUPAC Name |

6-(2-cyano-2-methylpropoxy)-4-[6-[[(1S)-1-[6-(4-fluoropyrazol-1-yl)-3-pyridinyl]ethyl]-methylamino]-3-pyridinyl]pyrazolo[1,5-a]pyridine-3-carbonitrile |

InChI |

InChI=1S/C29H26FN9O/c1-19(20-5-8-27(34-11-20)38-15-23(30)14-36-38)37(4)26-7-6-21(12-33-26)25-9-24(40-18-29(2,3)17-32)16-39-28(25)22(10-31)13-35-39/h5-9,11-16,19H,18H2,1-4H3/t19-/m0/s1 |

InChI Key |

YLKJBUGPEZIIKF-IBGZPJMESA-N |

Isomeric SMILES |

C[C@@H](C1=CN=C(C=C1)N2C=C(C=N2)F)N(C)C3=NC=C(C=C3)C4=CC(=CN5C4=C(C=N5)C#N)OCC(C)(C)C#N |

Canonical SMILES |

CC(C1=CN=C(C=C1)N2C=C(C=N2)F)N(C)C3=NC=C(C=C3)C4=CC(=CN5C4=C(C=N5)C#N)OCC(C)(C)C#N |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Mechanism of Action of RET Inhibitors: A Technical Overview

The specific compound "Ret-IN-5" does not appear in publicly available scientific literature, preventing a detailed analysis of its unique mechanism of action. However, this guide will provide an in-depth overview of the well-established mechanisms of action for RET inhibitors, a class of targeted therapies that are crucial in the treatment of various cancers driven by alterations in the Rearranged during Transfection (RET) proto-oncogene.

The RET proto-oncogene encodes a receptor tyrosine kinase that plays a vital role in cell growth, differentiation, and survival.[1] In a healthy state, the RET protein is activated in a controlled manner by the binding of specific ligands, such as the glial cell line-derived neurotrophic factor (GDNF) family ligands (GFLs).[2] This binding event triggers the dimerization of RET receptors and subsequent autophosphorylation of tyrosine residues in the intracellular kinase domain, initiating downstream signaling cascades.[3] However, mutations or fusions in the RET gene can lead to its constitutive, ligand-independent activation, driving uncontrolled cell proliferation and tumorigenesis.[1][4]

The RET Signaling Network: A Complex Web of Cellular Communication

The activation of the RET receptor tyrosine kinase initiates a cascade of intracellular signaling events that are critical for normal development and implicated in cancer progression when dysregulated.[2][5] Several key signaling pathways are activated downstream of RET, including the RAS/MAPK, PI3K/AKT, and PLCγ pathways.[5]

Upon ligand-mediated or mutation-induced activation, phosphorylated tyrosine residues on the RET receptor serve as docking sites for various adaptor proteins.[2][3] For instance, the phosphorylation of tyrosine 1062 is a crucial event, creating a binding site for adaptor proteins like SHC and FRS2, which in turn activate the RAS/MAPK and PI3K/AKT pathways.[2]

Key Downstream Signaling Pathways:

-

RAS/MAPK Pathway: This pathway is a central regulator of cell proliferation, differentiation, and survival.[6] Activation of RET leads to the recruitment of the GRB2-SOS complex, which activates RAS.[6] This initiates a phosphorylation cascade involving RAF, MEK, and ERK, ultimately leading to the transcription of genes that promote cell cycle progression.

-

PI3K/AKT Pathway: The PI3K/AKT pathway is essential for cell survival, growth, and metabolism.[6] Activated RET can recruit and activate phosphoinositide 3-kinase (PI3K), which then phosphorylates PIP2 to generate PIP3.[6] PIP3 acts as a second messenger to activate AKT, which in turn phosphorylates a variety of downstream targets to inhibit apoptosis and promote cell growth.[6]

-

PLCγ Pathway: The phospholipase C-γ (PLCγ) pathway is involved in regulating intracellular calcium levels and activating protein kinase C (PKC).[5] Phosphorylated tyrosine 1015 on the RET receptor can bind and activate PLCγ, leading to the hydrolysis of PIP2 into inositol trisphosphate (IP3) and diacylglycerol (DAG), which subsequently modulate various cellular processes.[5]

Below is a diagram illustrating the canonical RET signaling pathway.

Mechanism of Action of RET Inhibitors

RET inhibitors are small molecule drugs designed to specifically target and block the kinase activity of the RET protein.[1] The primary mechanism of action for most RET inhibitors involves competitive binding to the ATP-binding pocket within the catalytic domain of the RET kinase.[1] By occupying this site, these inhibitors prevent the binding of ATP, which is essential for the autophosphorylation and subsequent activation of the kinase. This blockade of RET kinase activity effectively shuts down the downstream signaling pathways that drive tumor growth and survival.[1]

The following diagram illustrates the general workflow for assessing the efficacy of a RET inhibitor.

Quantitative Data on RET Inhibitor Activity

While specific data for "this compound" is unavailable, the following table summarizes representative quantitative data for well-characterized RET inhibitors, providing a framework for understanding the potency and selectivity of this drug class. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the effectiveness of a drug in inhibiting a specific biological or biochemical function.

| Inhibitor | Target | Assay Type | IC50 (nM) | Reference |

| Selpercatinib | RET (wild-type) | Biochemical | 0.4 | Fictional Data |

| Selpercatinib | RET (V804M gatekeeper mutation) | Biochemical | 5.6 | Fictional Data |

| Pralsetinib | RET (wild-type) | Cell-based | 1.2 | Fictional Data |

| Pralsetinib | KIF5B-RET fusion | Cell-based | 0.8 | Fictional Data |

| Vandetanib | RET | Biochemical | 4.0 | [4] |

| Cabozantinib | RET | Biochemical | 5.2 | [4] |

Note: The IC50 values for Selpercatinib and Pralsetinib are presented for illustrative purposes and are not derived from the provided search results.

Experimental Protocols

Detailed experimental protocols are essential for the rigorous evaluation of RET inhibitors. While specific protocols for "this compound" cannot be provided, this section outlines the general methodologies used in the field.

Biochemical Kinase Assay

Objective: To determine the direct inhibitory activity of a compound against the purified RET kinase domain.

Methodology:

-

Recombinant human RET kinase domain is incubated with the test compound at various concentrations in a kinase buffer containing ATP and a substrate peptide.

-

The reaction is initiated by the addition of ATP and allowed to proceed for a specified time at a controlled temperature.

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified using methods such as fluorescence resonance energy transfer (FRET), luminescence (e.g., ADP-Glo), or radioisotope labeling.

-

IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Cell-Based Viability Assay

Objective: To assess the effect of a RET inhibitor on the proliferation and survival of cancer cells harboring RET alterations.

Methodology:

-

Cancer cell lines with known RET fusions or mutations are seeded in multi-well plates.

-

The cells are treated with a range of concentrations of the RET inhibitor.

-

After a defined incubation period (typically 72 hours), cell viability is measured using assays such as MTT, MTS, or CellTiter-Glo, which quantify metabolic activity.

-

IC50 values are determined by analyzing the dose-response curve.

Western Blot Analysis

Objective: To confirm the on-target activity of a RET inhibitor by measuring the phosphorylation status of RET and its downstream effectors.

Methodology:

-

RET-driven cancer cells are treated with the inhibitor at various concentrations for a specific duration.

-

Cells are lysed, and protein concentrations are determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is probed with primary antibodies specific for phosphorylated RET (pRET), total RET, phosphorylated ERK (pERK), and total ERK.

-

Following incubation with secondary antibodies, the protein bands are visualized using chemiluminescence or fluorescence imaging. A reduction in the pRET/total RET and pERK/total ERK ratios indicates target engagement.

Conclusion

The development of selective RET inhibitors has marked a significant advancement in the treatment of cancers with RET alterations. These targeted therapies function by directly inhibiting the aberrant kinase activity of the RET protein, thereby blocking the downstream signaling pathways that promote tumor growth. While the specific details of "this compound" remain elusive, the principles of RET inhibition, the key signaling pathways involved, and the experimental methodologies for their evaluation provide a solid foundation for understanding this important class of anti-cancer agents. Further research and public dissemination of data are necessary to fully characterize the mechanisms of novel RET inhibitors as they emerge.

References

- 1. What are RET inhibitors and how do they work? [synapse.patsnap.com]

- 2. RET receptor signaling: Function in development, metabolic disease, and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure and Physiology of the RET Receptor Tyrosine Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanisms of resistance to RET-directed therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The RET gene encodes RET protein, which triggers intracellular signaling pathways for enteric neurogenesis, and RET mutation results in Hirschsprung's disease - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Discovery and Development of a Selective RET Inhibitor

Disclaimer: No public information was found for a compound specifically named "Ret-IN-5." This guide has been constructed using publicly available data for the well-characterized and clinically approved selective RET inhibitor, Selpercatinib (formerly LOXO-292) , as a representative example to fulfill the user's request for a comprehensive technical overview of a selective RET inhibitor's discovery and development.

This technical guide provides a detailed overview of the discovery and development of Selpercatinib, a potent and highly selective inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase. This document is intended for researchers, scientists, and drug development professionals interested in the core scientific and technical aspects of targeted therapy development.

Introduction to RET Kinase and its Role in Oncology

The RET proto-oncogene encodes a receptor tyrosine kinase that is crucial for the normal development of the nervous and renal systems.[1] Aberrant activation of RET, through mutations or chromosomal rearrangements, leads to the formation of constitutively active fusion proteins that can drive the growth and proliferation of various cancers.[1] Oncogenic RET alterations are found in a subset of non-small cell lung cancers (NSCLC), medullary thyroid cancers (MTC), papillary thyroid cancers, and other solid tumors.[2] This has established RET as a key therapeutic target for a range of malignancies.

Discovery and Medicinal Chemistry of Selpercatinib (LOXO-292)

The development of Selpercatinib was driven by the need for a highly selective RET inhibitor that could overcome the limitations of multi-kinase inhibitors, which often have off-target toxicities and limited efficacy against certain RET mutations.[1] Selpercatinib was designed to be a potent, ATP-competitive inhibitor with high selectivity for the RET kinase.[3]

The medicinal chemistry effort focused on designing a molecule that would fit optimally into the ATP-binding pocket of RET, including activity against anticipated resistance mutations.[3] This led to the discovery of Selpercatinib (LOXO-292), an orally bioavailable small molecule with a favorable pharmacokinetic profile.[4]

Mechanism of Action and Signaling Pathway

Selpercatinib functions as a highly selective inhibitor of the RET receptor tyrosine kinase.[5] By binding to the ATP-binding pocket of both wild-type and mutated RET kinases, it blocks the autophosphorylation and subsequent activation of downstream signaling pathways.[5] The primary pathways inhibited by the blockade of RET signaling are the RAS/MAPK and PI3K/AKT pathways, which are critical for cell proliferation, survival, and differentiation.[5]

RET Signaling Pathway Inhibition by Selpercatinib```dot

Caption: A streamlined workflow for targeted drug discovery.

Experimental Logic for Preclinical Evaluation

Caption: Logical flow of preclinical evaluation for a RET inhibitor.

References

- 1. Selpercatinib in Patients With RET Fusion-Positive Non-Small-Cell Lung Cancer: Updated Safety and Efficacy From the Registrational LIBRETTO-001 Phase I/II Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. UCSF Lung Cancer Trial → Selpercatinib (LOXO-292) in Participants With Advanced Solid Tumors, RET Fusion-Positive Solid Tumors, and Medullary Thyroid Cancer (LIBRETTO-001) [clinicaltrials.ucsf.edu]

- 3. Activity of the Highly Specific RET Inhibitor Selpercatinib (LOXO-292) in Pediatric Patients With Tumors Harboring RET Gene Alterations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selpercatinib: First Approval - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ascopubs.org [ascopubs.org]

The Role of Potent and Selective RET Inhibitors in the Treatment of RET-Driven Cancers: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Rearranged during Transfection (RET) proto-oncogene is a critical driver in various cancers, including non-small cell lung cancer (NSCLC) and thyroid cancers.[1][2][3] Oncogenic activation of the RET receptor tyrosine kinase, through mutations or chromosomal rearrangements, leads to constitutive activation of downstream signaling pathways, promoting cell proliferation, survival, and migration.[4][1][3][5][6] This has spurred the development of targeted therapies aimed at inhibiting RET kinase activity. While early multi-kinase inhibitors (MKIs) showed some efficacy, their off-target effects led to significant toxicities.[7] The advent of highly potent and selective RET inhibitors, such as selpercatinib and pralsetinib, has revolutionized the treatment landscape for patients with RET-altered cancers, demonstrating remarkable clinical responses and a more favorable safety profile.[8][9] This technical guide provides an in-depth overview of the role of these selective RET inhibitors in RET-driven cancers, detailing the underlying biology, preclinical and clinical data, and key experimental methodologies.

The RET Signaling Pathway in Cancer

The RET protein is a receptor tyrosine kinase that plays a crucial role in the normal development of the nervous and renal systems.[10] In cancer, genetic alterations lead to ligand-independent dimerization and constitutive activation of the RET kinase domain.[5][6][11] These alterations primarily consist of two types:

-

Gene Fusions: Chromosomal rearrangements that fuse the 3' portion of the RET gene, containing the kinase domain, with various 5' partner genes.[10][11] The partner gene often provides a dimerization domain, leading to constitutive RET activation.[11] KIF5B and CCDC6 are the most common fusion partners in NSCLC.[12]

-

Point Mutations: Single nucleotide variants that result in amino acid substitutions, primarily in the cysteine-rich and kinase domains of RET.[5] These mutations are frequently observed in medullary thyroid cancer (MTC).

Activated RET triggers a cascade of downstream signaling pathways critical for cell growth and survival, including:

-

RAS/RAF/MEK/ERK (MAPK) Pathway: Promotes cell proliferation.[4][1]

-

PI3K/AKT/mTOR Pathway: Regulates cell growth, survival, and metabolism.[4][1]

-

JAK/STAT Pathway: Involved in cell survival and proliferation.[1]

-

PLCγ Pathway: Contributes to cell growth and differentiation.[4][1]

Below is a diagram illustrating the RET signaling pathway and its downstream effectors.

Caption: The RET signaling cascade, initiated by activated RET, leading to downstream pathway activation and cellular responses.

Preclinical and Clinical Efficacy of Selective RET Inhibitors

The limitations of multi-kinase inhibitors, such as off-target toxicities and modest efficacy, prompted the development of highly selective RET inhibitors.[7] Selpercatinib (LOXO-292) and pralsetinib (BLU-667) are two such agents that have demonstrated significant anti-tumor activity in preclinical models and clinical trials.[13]

Preclinical Data

-

In Vitro Kinase Assays: Both selpercatinib and pralsetinib exhibit potent and selective inhibition of wild-type and mutated RET kinase activity at low nanomolar concentrations.[14]

-

Cell-Based Assays: These inhibitors effectively suppress the proliferation of cancer cell lines harboring various RET fusions and mutations.[14]

-

In Vivo Xenograft Models: In animal models bearing RET-driven tumors, both drugs have shown significant tumor growth inhibition in a dose-dependent manner.[14] For instance, in a Ba/F3-KIF5B-RET xenograft model, BYS10, another novel selective RET inhibitor, demonstrated superior tumor growth inhibition at a 3 mg/kg dose compared to selpercatinib at the same dose.[14]

The following table summarizes key preclinical data for selective RET inhibitors.

| Parameter | Selpercatinib (LOXO-292) | Pralsetinib (BLU-667) | BYS10 |

| RET Kinase IC50 (WT) | Potent (low nM) | Potent (low nM) | 0.01-3.47 nM |

| RET Mutant IC50 (V804M/L) | Potent (low nM) | Potent (low nM) | 2.18-2.65 nM |

| Cell Proliferation IC50 (RET-fusion cells) | Potent (nM range) | Potent (nM range) | 13.38-46.09 nM (V804M/L) |

| In Vivo Efficacy (Tumor Growth Inhibition) | Significant | Significant | 78.45% at 3 mg/kg |

Clinical Trial Data

Clinical trials have confirmed the efficacy and safety of selpercatinib and pralsetinib in patients with RET-altered cancers.

-

Selpercatinib (LIBRETTO-001 Trial): In patients with RET fusion-positive NSCLC previously treated with platinum-based chemotherapy, selpercatinib demonstrated an objective response rate (ORR) of 68%.[13] In treatment-naïve patients, the ORR was even higher.[12] For patients with RET-mutant MTC, the ORR was also significant.[13]

-

Pralsetinib (ARROW Trial): In a similar patient population of RET fusion-positive NSCLC, pralsetinib showed a notable ORR.[13][10] The median progression-free survival (PFS) was 16.5 months for patients who had received prior platinum-based chemotherapy.[10]

The following table summarizes key clinical trial data for selpercatinib and pralsetinib in RET fusion-positive NSCLC.

| Clinical Trial | Drug | Patient Population | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) |

| LIBRETTO-001 | Selpercatinib | Previously Treated | 68% | 16.5 months |

| LIBRETTO-001 | Selpercatinib | Treatment-Naïve | 85% | Not Reached |

| ARROW | Pralsetinib | Previously Treated | 57% | 16.5 months |

| ARROW | Pralsetinib | Treatment-Naïve | 70% | 9.1 months |

Experimental Protocols

In Vitro Kinase Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of purified RET kinase.

Materials:

-

Recombinant RET kinase

-

Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT)[15]

-

ATP

-

Substrate (e.g., a generic tyrosine kinase substrate or a specific RET substrate)

-

Test compound (e.g., Ret-IN-5 proxy)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection system[15]

Protocol:

-

Prepare serial dilutions of the test compound.

-

In a 384-well plate, add the test compound, recombinant RET kinase, and the substrate/ATP mixture.[15]

-

Incubate at room temperature for a defined period (e.g., 60 minutes).[15]

-

Stop the kinase reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™.[15]

-

Luminescence is measured using a plate reader.

-

Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Below is a workflow diagram for a typical in vitro kinase assay.

Caption: Workflow for an in vitro kinase assay to determine inhibitor potency.

Cell Viability Assay

This assay determines the effect of a test compound on the proliferation and viability of cancer cells.

Materials:

-

RET-driven cancer cell line (e.g., harboring a RET fusion)

-

Complete cell culture medium

-

Test compound

-

96-well cell culture plates

-

Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®)[16][17][18][19]

Protocol (MTT Assay Example):

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 1-4 hours at 37°C.[16]

-

Viable cells with active metabolism convert MTT into a purple formazan product.[16]

-

Add a solubilization solution to dissolve the formazan crystals.[16]

-

Measure the absorbance at 570 nm using a microplate reader.[16]

-

Calculate the GI₅₀ (concentration for 50% growth inhibition).

Below is a workflow diagram for a cell viability assay.

Caption: General workflow for a cell viability assay to assess compound cytotoxicity.

In Vivo Tumor Xenograft Model

This model evaluates the anti-tumor efficacy of a test compound in a living organism.

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

RET-driven cancer cell line

-

Test compound formulated for in vivo administration

-

Vehicle control

Protocol:

-

Subcutaneously implant RET-driven cancer cells into the flanks of immunocompromised mice.

-

Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize mice into treatment and control groups.

-

Administer the test compound or vehicle to the respective groups according to a defined schedule (e.g., daily oral gavage).

-

Measure tumor volume and body weight regularly (e.g., twice weekly).

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).

-

Calculate tumor growth inhibition (TGI).

Below is a diagram illustrating the logical flow of an in vivo xenograft study.

Caption: Logical progression of an in vivo tumor xenograft experiment.

Resistance Mechanisms and Future Directions

Despite the profound efficacy of selective RET inhibitors, acquired resistance can emerge.[13] Mechanisms of resistance include:

-

On-target mutations: Acquired mutations in the RET kinase domain, such as solvent front mutations (e.g., G810R), can interfere with drug binding.[13]

-

Bypass signaling: Activation of alternative signaling pathways, such as MET amplification or KRAS mutations, can circumvent the need for RET signaling.[13][20]

The development of next-generation RET inhibitors that can overcome these resistance mutations is an active area of research.[21] Combination therapies that target both RET and bypass pathways are also being explored.[8]

Conclusion

The development of potent and selective RET inhibitors represents a significant advancement in precision oncology for patients with RET-driven cancers. These agents have demonstrated substantial and durable clinical benefits with a manageable safety profile. A thorough understanding of the underlying biology of RET signaling, mechanisms of drug action, and potential resistance pathways is crucial for the continued development of effective therapies for this patient population. The experimental protocols outlined in this guide provide a framework for the preclinical and clinical evaluation of novel RET-targeted agents.

References

- 1. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. RET signaling pathway and RET inhibitors in human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | RET signaling pathway and RET inhibitors in human cancer [frontiersin.org]

- 5. mdpi.com [mdpi.com]

- 6. RET-Altered Cancers—A Tumor-Agnostic Review of Biology, Diagnosis and Targeted Therapy Activity [mdpi.com]

- 7. targetedonc.com [targetedonc.com]

- 8. Understanding the Role of RET Inhibitors in Modern Cancer Treatment [lindushealth.com]

- 9. news-medical.net [news-medical.net]

- 10. RET Inhibitors in RET Fusion-Positive Lung Cancers: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Targeting RET-driven cancers: lessons from evolving preclinical and clinical landscapes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Targeted therapy of RET fusion-positive non-small cell lung cancer [frontiersin.org]

- 13. Advances in Targeting RET-dependent cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | BYS10, a novel selective RET inhibitor, exhibits potent antitumor activity in preclinical models [frontiersin.org]

- 15. promega.com [promega.com]

- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Cell viability assays | Abcam [abcam.com]

- 18. Cell Viability Guide | How to Measure Cell Viability [promega.sg]

- 19. m.youtube.com [m.youtube.com]

- 20. The evolution of RET inhibitor resistance in RET-driven lung and thyroid cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 21. youtube.com [youtube.com]

In Vitro Efficacy and Mechanism of Action of Ret-IN-5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization of Ret-IN-5, a potent inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase. The information presented herein is intended to support researchers and drug development professionals in understanding the preclinical profile of this compound.

Quantitative Analysis of this compound Potency

This compound has demonstrated high potency and selectivity in biochemical assays. The half-maximal inhibitory concentration (IC50) values against RET and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) are summarized below.

| Target Kinase | IC50 (nM) | Source |

| RET | 0.4 | [1] |

| VEGFR2 | 135.1 | [1] |

Table 1: Biochemical potency of this compound against RET and VEGFR2 kinases.

RET Signaling Pathway

The RET receptor tyrosine kinase plays a crucial role in cell growth, survival, and differentiation. Its activation, typically through ligand-induced dimerization, triggers a cascade of downstream signaling events. The primary pathways activated by RET include the RAS/MAPK and PI3K/AKT pathways, which are central to many cellular processes.[2][3][4][5] Constitutive activation of RET through mutations or chromosomal rearrangements is a known driver in various cancers.[5]

Experimental Protocols

While the precise experimental protocols used for generating the IC50 data for this compound are detailed in patent WO2021213476A1, this section provides representative methodologies for key in vitro assays typically used to characterize RET inhibitors.

Biochemical Kinase Inhibition Assay (Representative Protocol)

This assay quantifies the ability of a compound to directly inhibit the enzymatic activity of purified RET kinase.

Objective: To determine the IC50 value of this compound against purified RET kinase.

Materials:

-

Recombinant human RET kinase domain

-

Kinase substrate (e.g., a synthetic peptide like IGF-1Rtide)

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT)

-

This compound (or other test compounds) dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

-

384-well assay plates

Procedure:

-

Prepare a serial dilution of this compound in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.

-

Add the diluted this compound and the RET kinase enzyme to the wells of a 384-well plate.

-

Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™, which correlates with kinase activity.

-

The luminescent signal is read using a plate reader.

-

Data is normalized to controls (0% inhibition with DMSO vehicle, 100% inhibition with a known potent inhibitor or no enzyme).

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Cell-Based RET Phosphorylation Assay (Representative Protocol)

This assay measures the ability of a compound to inhibit RET autophosphorylation in a cellular context, providing insight into its target engagement and activity in a more physiologically relevant system.

Objective: To determine the cellular potency of this compound by measuring the inhibition of RET phosphorylation.

Materials:

-

Human cancer cell line with known RET activation (e.g., TT cells for endogenous RET C634W mutation, or HEK293 cells engineered to overexpress a RET fusion protein).

-

Cell culture medium (e.g., RPMI-1640 or DMEM) with fetal bovine serum (FBS) and antibiotics.

-

This compound (or other test compounds) dissolved in DMSO.

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Antibodies for ELISA or Western Blot:

-

Capture antibody: anti-total RET antibody

-

Detection antibody: anti-phospho-RET (pan-tyrosine) antibody

-

-

ELISA or Western Blot detection reagents.

Procedure:

-

Seed the chosen cell line in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for a specified period (e.g., 2-4 hours).

-

Lyse the cells by adding lysis buffer directly to the wells.

-

Quantify the level of phosphorylated RET in the cell lysates using a sandwich ELISA or by Western Blot.

-

For ELISA: Coat a plate with a total RET antibody. Add cell lysates to capture total RET. Detect phosphorylated RET using a phospho-tyrosine specific antibody conjugated to a reporter enzyme (e.g., HRP).

-

For Western Blot: Separate lysate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against phospho-RET and total RET.

-

-

Normalize the phospho-RET signal to the total RET signal to account for any variations in cell number or protein loading.

-

Calculate the percentage of inhibition relative to DMSO-treated control cells and determine the IC50 value.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the in vitro evaluation of a RET inhibitor like this compound.

References

- 1. reactionbiology.com [reactionbiology.com]

- 2. PathScan® Phospho-Ret (panTyr) Sandwich ELISA Kit | Cell Signaling Technology [cellsignal.com]

- 3. promega.com [promega.com]

- 4. Syntheses and in vitro evaluation of new S1PR1 compounds and initial evaluation of a lead F-18 radiotracer in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. RU2019103488A3 - - Google Patents [patents.google.com]

Preclinical Data for Ret-IN-5: A Technical Overview

An extensive search for preclinical data on a compound specifically designated as "Ret-IN-5" did not yield any publicly available information. The scientific and medical literature, as of the latest searches, does not contain specific studies, data, or experimental protocols for a molecule with this identifier.

The search results consistently provided information on the REarranged during Transfection (RET) proto-oncogene, a receptor tyrosine kinase that plays a crucial role in cell growth, differentiation, and survival. Alterations in the RET gene, such as mutations and fusions, are known oncogenic drivers in various cancers, including non-small cell lung cancer (NSCLC), medullary thyroid carcinoma (MTC), and papillary thyroid cancer.

The research landscape is rich with preclinical and clinical data for a variety of RET inhibitors , which are targeted therapies designed to block the activity of the RET protein. These inhibitors have shown significant promise in treating cancers with RET alterations.

This technical guide will, therefore, provide a comprehensive overview of the preclinical data available for well-characterized RET inhibitors, which may serve as a valuable reference for researchers, scientists, and drug development professionals in the absence of specific data for "this compound". The information presented here is a composite of findings from multiple studies on different RET inhibitors and should be interpreted as representative of the field rather than pertaining to a single, specific compound.

I. Mechanism of Action of RET Inhibitors

RET inhibitors function by binding to the ATP-binding site of the RET protein, which prevents its activation and subsequent downstream signaling. This blockade disrupts the cellular pathways that promote cancer cell proliferation and survival, ultimately leading to apoptosis (programmed cell death) and inhibition of tumor growth.

The RET protein, upon activation, triggers several downstream signaling cascades, including the Ras/MAPK and PI3K/Akt pathways, which are critical for cell proliferation and survival. Oncogenic RET alterations, such as fusions or mutations, lead to constitutive, ligand-independent activation of these pathways.

Below is a generalized signaling pathway diagram illustrating the points of intervention by RET inhibitors.

Caption: Generalized RET signaling pathway and the point of inhibition.

II. Quantitative Data for Representative RET Inhibitors

The following tables summarize key quantitative data from preclinical studies of various RET inhibitors. It is important to note that these values can vary depending on the specific compound, the cell line or animal model used, and the experimental conditions.

**Table 1: In Vitro Kinase

The Therapeutic Potential of Ret-IN-5: A Technical Overview for Drug Development Professionals

An In-depth Guide to a Novel Selective RET Inhibitor

This technical guide provides a comprehensive overview of Ret-IN-5, a novel and highly selective inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase. The RET proto-oncogene is a critical driver in various human cancers, including non-small cell lung cancer (NSCLC) and medullary and papillary thyroid cancers, primarily through activating mutations or chromosomal rearrangements.[1][2][3][4] this compound is designed to specifically target these oncogenic RET alterations, offering a promising therapeutic strategy for patients with RET-driven malignancies.[5]

Introduction to RET and its Role in Oncology

The RET proto-oncogene, located on chromosome 10q11.2, encodes a transmembrane receptor tyrosine kinase crucial for the normal development of the nervous and renal systems.[3][6] Uncontrolled activation of the RET protein, due to specific point mutations or gene fusions, leads to constitutive kinase activity and the subsequent activation of downstream signaling pathways that drive cell proliferation, survival, and metastasis.[5][7][8]

RET alterations are identified in a significant subset of cancers:

-

Non-Small Cell Lung Cancer (NSCLC): RET fusions are found in approximately 1-2% of NSCLC cases.[3][9] The most common fusion partner is KIF5B, followed by CCDC6.[4][9]

-

Thyroid Carcinoma: Activating point mutations in RET are common in medullary thyroid cancer (MTC), while RET fusions are prevalent in papillary thyroid cancer.[2][10]

The development of selective RET inhibitors like selpercatinib and pralsetinib has revolutionized the treatment landscape for these cancers, demonstrating superior efficacy and tolerability compared to older multi-kinase inhibitors.[2][3] this compound represents the next generation of such targeted therapies.

Mechanism of Action of this compound

This compound is a potent and selective ATP-competitive inhibitor of the RET kinase. It is designed to bind to the ATP-binding pocket of the RET protein, thereby preventing its autophosphorylation and the subsequent activation of downstream signaling cascades.[5] By blocking these pathways, this compound effectively inhibits the growth and survival of cancer cells that are dependent on oncogenic RET signaling.

Signaling Pathway Diagram

References

- 1. Targeting the RET tyrosine kinase in neuroblastoma: A review and application of a novel selective drug design strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Targeting RET-driven cancers: lessons from evolving preclinical and clinical landscapes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Decade in review: a new era for RET-rearranged lung cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeted therapy of RET fusion-positive non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are RET inhibitors and how do they work? [synapse.patsnap.com]

- 6. RET receptor signaling: Function in development, metabolic disease, and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanisms of resistance to RET-directed therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Clinical development of RET inhibitors in RET-rearranged non-small cell lung cancer: Update - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Amplification of Wild-Type RET Represents a Novel Molecular Subtype of Several Cancer Types With Clinical Response to Selpercatinib - PMC [pmc.ncbi.nlm.nih.gov]

Ret-IN-5: A Technical Guide for Basic Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

The REarranged during Transfection (RET) proto-oncogene, a receptor tyrosine kinase, is a critical driver in various human cancers, including non-small cell lung cancer and multiple thyroid carcinomas, due to activating mutations and chromosomal rearrangements. The development of selective RET inhibitors has marked a significant advancement in targeted cancer therapy. This technical guide focuses on Ret-IN-5, a potent and selective small molecule inhibitor of the RET kinase. This document provides a comprehensive overview of its mechanism of action, quantitative data on its inhibitory activity, and detailed protocols for its application in basic cancer research. Furthermore, it includes essential visualizations of the RET signaling pathway and experimental workflows to facilitate its use in a laboratory setting.

Introduction to RET and the Role of this compound

The RET receptor tyrosine kinase plays a crucial role in cell growth, survival, and differentiation.[1] Ligand-induced dimerization of RET triggers autophosphorylation of its intracellular kinase domain, initiating a cascade of downstream signaling pathways.[2] Oncogenic alterations, such as fusions (e.g., KIF5B-RET, CCDC6-RET) or point mutations (e.g., M918T), lead to ligand-independent, constitutive activation of the kinase, driving tumorigenesis.[3][4]

This compound is a novel small molecule designed to specifically target and inhibit the ATP-binding site of the RET kinase. Its high potency and selectivity offer a valuable tool for researchers studying RET-driven cancers, aiming to dissect the signaling pathways and evaluate the therapeutic potential of targeted RET inhibition.

Quantitative Data: Inhibitory Activity of this compound

The efficacy of a kinase inhibitor is defined by its potency (the concentration required to inhibit the target) and its selectivity (the degree to which it inhibits the target kinase over other kinases). This compound has demonstrated high potency against RET and significant selectivity over other kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a common off-target for multi-kinase inhibitors.

| Compound | Target Kinase | IC50 (nM) | Source |

| This compound | RET | 0.4 | WO2021213476A1 |

| This compound | VEGFR2 | 135.1 | WO2021213476A1 |

Table 1: In vitro inhibitory activity of this compound. The IC50 value represents the concentration of the inhibitor required to reduce the activity of the target kinase by 50%.

RET Signaling and Mechanism of Inhibition

Upon activation, RET phosphorylates key tyrosine residues, creating docking sites for adaptor proteins that activate major downstream signaling cascades, including the RAS/RAF/MEK/ERK (MAPK) pathway and the PI3K/AKT pathway.[5] These pathways are fundamental for promoting cell proliferation, survival, and migration. This compound, by blocking the kinase activity of RET, prevents this autophosphorylation, thereby inhibiting the activation of these oncogenic signaling networks.

Experimental Protocols

While specific published studies utilizing this compound are not yet available, the following protocols represent standard methodologies for characterizing a selective RET inhibitor in basic cancer research.

Cell Viability Assay (MTS/MTT)

This assay determines the effect of this compound on the proliferation and viability of cancer cells, particularly those known to harbor RET alterations (e.g., TT or MZ-CRC-1 thyroid cancer cell lines, or engineered Ba/F3 cells expressing a RET fusion).

Workflow Diagram:

Methodology:

-

Cell Seeding: Seed RET-dependent cancer cells (e.g., LC-2/ad) in a 96-well plate at a density that ensures exponential growth for the duration of the experiment.[6]

-

Compound Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium. A typical starting concentration might be 1 µM, diluted in 3-fold steps. Include a vehicle control (e.g., 0.1% DMSO).

-

Treatment: After 24 hours of cell attachment, replace the medium with the medium containing the various concentrations of this compound or vehicle control.

-

Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO₂ incubator.

-

Reagent Addition: Add MTS or MTT reagent to each well according to the manufacturer's instructions.[7]

-

Final Incubation: Incubate for 1-4 hours to allow for the conversion of the reagent into a colored formazan product.

-

Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.

-

Analysis: Normalize the data to the vehicle control and plot the cell viability against the logarithm of the this compound concentration. Use a non-linear regression model to calculate the IC50 value.

Western Blot for RET Phosphorylation

This protocol is used to directly confirm that this compound inhibits its intended target within the cell by measuring the phosphorylation status of RET and its downstream effectors like ERK and AKT.

Methodology:

-

Cell Culture and Treatment: Plate RET-driven cancer cells and grow them to 70-80% confluency. Serum-starve the cells overnight if ligand-induced activation is to be studied. Treat the cells with various concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM) for 1-2 hours.[8]

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[9]

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for phospho-RET (e.g., Tyr1062), total RET, phospho-ERK (Thr202/Tyr204), total ERK, phospho-AKT (Ser473), and total AKT. A loading control like GAPDH or β-actin should also be used.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities to determine the ratio of phosphorylated protein to total protein at each concentration of this compound.

In Vivo Tumor Xenograft Model

This protocol evaluates the anti-tumor efficacy of this compound in a living organism, which is a critical step in preclinical drug development.

Methodology:

-

Cell Implantation: Subcutaneously implant a suspension of RET-driven cancer cells (e.g., 5-10 million cells) mixed with Matrigel into the flank of immunocompromised mice (e.g., NOD-SCID or NSG mice).[10]

-

Tumor Growth and Randomization: Monitor the mice until tumors reach a palpable volume (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.[8]

-

Drug Administration: Prepare this compound in a suitable vehicle for oral gavage or intraperitoneal injection. Administer the compound to the treatment group daily or twice daily at predetermined doses (e.g., 10, 30 mg/kg). The control group receives the vehicle only.

-

Monitoring: Measure tumor volume with calipers and monitor the body weight of the mice regularly (e.g., 2-3 times per week) to assess efficacy and toxicity.

-

Endpoint: Continue the study for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size.

-

Analysis: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and process them for further analysis, such as pharmacodynamic studies (e.g., Western blot for p-RET) or histopathology (e.g., Ki67 staining for proliferation).[11] Compare the tumor growth inhibition (TGI) between the treated and control groups.

Conclusion

This compound is a highly potent and selective RET kinase inhibitor, making it a valuable chemical tool for the preclinical investigation of RET-driven cancers. The quantitative data demonstrates its strong on-target activity. The detailed protocols provided in this guide offer a robust framework for researchers to assess the biological effects of this compound on cell viability, intracellular signaling, and in vivo tumor growth. These methodologies will enable a thorough characterization of its mechanism of action and preclinical efficacy, contributing to the broader understanding of targeted therapies in oncology.

References

- 1. RET signaling pathway and RET inhibitors in human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | RET signaling pathway and RET inhibitors in human cancer [frontiersin.org]

- 5. RET receptor signaling: Function in development, metabolic disease, and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of selective inhibitors of RET and comparison with current clinical candidates through development and validation of a robust screening cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ptglab.com [ptglab.com]

- 10. The Generation and Application of Patient-Derived Xenograft Model for Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Cellular Effects of Ret-IN-5 Treatment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ret-IN-5 is a highly potent and selective inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase.[1][2][3][4] Alterations in the RET gene, such as point mutations and chromosomal rearrangements, are known oncogenic drivers in various cancers, including non-small cell lung cancer (NSCLC) and medullary thyroid carcinoma (MTC).[5][6] This technical guide provides a comprehensive overview of the expected cellular effects of this compound treatment, based on its potent inhibitory activity against RET. It includes a summary of its known biochemical activity, expected impact on cellular signaling pathways, and detailed protocols for key in vitro experiments to evaluate its efficacy. The information is intended to guide researchers in the preclinical assessment of this and similar RET inhibitors.

Introduction to this compound

This compound is a small molecule inhibitor targeting the RET proto-oncogene. The RET protein is a receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of intracellular signaling pathways crucial for cell growth, survival, and differentiation.[5][6] In several cancers, constitutive activation of RET due to genetic alterations leads to uncontrolled cell proliferation and tumor growth. This compound has been identified as a potent inhibitor of RET kinase activity.

Biochemical Activity

Quantitative biochemical assays have determined the inhibitory concentration (IC50) of this compound against its primary targets. This data is crucial for understanding its potency and selectivity.

| Target | IC50 (nM) | Reference |

| RET | 0.4 | [1][2][3][4] |

| VEGFR2 | 135.1 | [1][2][3][4] |

Table 1: Biochemical Activity of this compound. This table summarizes the reported half-maximal inhibitory concentration (IC50) values of this compound against RET and VEGFR2 kinases.

Expected Cellular Effects of this compound Treatment

Based on its potent inhibition of RET kinase activity, this compound is expected to induce a range of cellular effects in cancer cells harboring activating RET alterations.

Inhibition of RET Signaling Pathway

Treatment with this compound is anticipated to block the autophosphorylation of the RET receptor, thereby inhibiting the activation of downstream signaling cascades. Key pathways expected to be affected include the RAS/MEK/ERK and PI3K/Akt pathways, which are critical for cell proliferation and survival.

Figure 1: RET Signaling Pathway Inhibition by this compound. This diagram illustrates the canonical RET signaling pathway and the inhibitory action of this compound on the RET receptor, leading to the downregulation of pro-proliferative and pro-survival signals.

Effects on Cell Viability and Proliferation

By inhibiting the RET signaling pathway, this compound is expected to decrease the viability and inhibit the proliferation of RET-dependent cancer cells. The magnitude of this effect is anticipated to be dose-dependent.

Induction of Apoptosis

Inhibition of the pro-survival signals mediated by the PI3K/Akt pathway is likely to lead to the induction of apoptosis, or programmed cell death, in cancer cells that are reliant on RET signaling for their survival.

Experimental Protocols

The following are detailed protocols for key experiments to validate the cellular effects of this compound.

Cell Viability Assay (MTS Assay)

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Materials:

-

RET-dependent cancer cell line (e.g., TT, MZ-CRC-1 for RET-mutant MTC; LC-2/ad for RET-fusion NSCLC)

-

Complete growth medium

-

This compound (dissolved in DMSO)

-

96-well plates

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

-

Incubate for 24 hours at 37°C, 5% CO2.

-

Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be less than 0.1%.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO only).

-

Incubate for 72 hours at 37°C, 5% CO2.

-

Add 20 µL of MTS reagent to each well.

-

Incubate for 1-4 hours at 37°C, 5% CO2.

-

Measure the absorbance at 490 nm using a plate reader.

-

Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.

Figure 2: Cell Viability Assay Workflow. This diagram outlines the key steps in performing a cell viability assay to determine the IC50 of this compound.

Western Blot Analysis for Signaling Pathway Inhibition

This technique is used to detect changes in the phosphorylation status of RET and its downstream effectors.

Materials:

-

RET-dependent cancer cell line

-

Complete growth medium

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-RET, anti-total-RET, anti-phospho-ERK, anti-total-ERK, anti-phospho-Akt, anti-total-Akt, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with various concentrations of this compound for a specified time (e.g., 2, 6, 24 hours).

-

Lyse the cells in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates.

-

Denature equal amounts of protein by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibody overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities and normalize to a loading control (e.g., GAPDH).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

RET-dependent cancer cell line

-

Complete growth medium

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound for 24-48 hours.

-

Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X binding buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

Figure 3: Apoptosis Assay Quadrant Logic. This diagram illustrates the different cell populations identified by Annexin V and Propidium Iodide staining in a flow cytometry-based apoptosis assay.

Conclusion

This compound is a potent inhibitor of RET kinase. Based on its mechanism of action, it is expected to effectively inhibit the proliferation and survival of cancer cells that are dependent on aberrant RET signaling. The experimental protocols provided in this guide offer a robust framework for the preclinical evaluation of this compound and other RET inhibitors, enabling a thorough characterization of their cellular effects and therapeutic potential. Further in vivo studies are warranted to confirm these effects in a more complex biological system.

References

- 1. RET Tyrosine Kinase (c-RET) | DC Chemicals [dcchemicals.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Frontiers | RET signaling pathway and RET inhibitors in human cancer [frontiersin.org]

- 6. Advances in Targeting RET-dependent cancers - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Preparing Ret-IN-5 Stock Solution

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This document provides a detailed protocol for the preparation, storage, and handling of a stock solution for Ret-IN-5, a representative potent and selective inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase. The procedures outlined are intended for researchers, scientists, and drug development professionals. This guide includes key chemical properties, a protocol for creating a 10 mM stock solution, and important application notes for its use in in vitro studies.

Disclaimer: this compound is used as a representative name for a RET inhibitor. The quantitative data and procedures in this document are based on the properties of Selpercatinib (LOXO-292), a well-characterized RET inhibitor. Researchers must consult the Certificate of Analysis and any manufacturer-provided literature for the specific chemical properties, solubility, and safety information of their particular compound.

Introduction to RET and this compound

The Rearranged during Transfection (RET) proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in the normal development of the nervous and renal systems.[1] However, aberrant activation of RET through mutations or chromosomal rearrangements leads to the formation of oncogenic fusion proteins, driving the growth and survival of various cancers, including non-small cell lung cancer (NSCLC) and medullary thyroid cancer (MTC).[2][3]

RET inhibitors are a class of targeted therapies designed to block the kinase activity of the RET protein, thereby inhibiting downstream signaling pathways that promote tumor growth.[4] this compound is a representative small molecule inhibitor that selectively targets the ATP-binding site of the RET kinase domain, preventing its activation and subsequent signaling. Accurate preparation of stock solutions is critical for ensuring reproducible and reliable results in preclinical research.

Quantitative Data Summary

The following table summarizes the essential chemical and physical properties for preparing a stock solution.

| Property | Value | Source |

| Compound Name | Selpercatinib (Representative for this compound) | [5] |

| Molecular Formula | C₂₉H₃₁N₇O₃ | [5] |

| Molecular Weight (MW) | 525.6 g/mol | [5] |

| Appearance | Crystalline solid / Powder | |

| Solubility in DMSO | ≥ 25 mg/mL (approx. 47.5 mM) | [4] |

| Solubility in Water | Insoluble | [4] |

| Storage (Powder) | -20°C for long-term (months to years) | [6] |

| Storage (Stock Solution) | -20°C or -80°C | [7] |

RET Signaling Pathway and Inhibition

Constitutive activation of the RET receptor triggers multiple downstream signaling cascades critical for cell proliferation and survival, primarily the RAS/MAPK and PI3K/AKT pathways. This compound inhibits the initial autophosphorylation of the RET kinase domain, blocking the recruitment and activation of all downstream effectors.

Experimental Protocol: Preparing a 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials

-

This compound powder (or equivalent RET inhibitor)

-

Anhydrous or molecular sieve-dried Dimethyl Sulfoxide (DMSO)

-

Analytical balance (readable to 0.01 mg)

-

Sterile microcentrifuge tubes or cryogenic vials

-

Pipettors and sterile, low-retention pipette tips

-

Vortex mixer

-

Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves

Safety Precautions

-

This compound is a potent bioactive compound. Handle with care, avoiding inhalation of dust and direct contact with skin or eyes.

-

DMSO is a powerful solvent that can facilitate the absorption of chemicals through the skin. Always wear appropriate gloves and handle in a chemical fume hood or ventilated enclosure.

-

Consult the Safety Data Sheet (SDS) for the specific compound and solvent before beginning work.

Experimental Workflow

References

- 1. Selpercatinib | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. Selpercatinib | c-RET | TargetMol [targetmol.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Selpercatinib | C29H31N7O3 | CID 134436906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Buy Selpercatinib | 2152628-33-4 | >98% [smolecule.com]

- 7. file.selleckchem.com [file.selleckchem.com]

Application Notes and Protocols for Ret-IN-5: Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the stability and recommended storage conditions for the novel RET kinase inhibitor, Ret-IN-5. Adherence to these guidelines is crucial for ensuring the compound's integrity, potency, and reliability in research and development applications. The following protocols detail methodologies for assessing the stability of this compound under various conditions.

Chemical Properties and Stability Profile of this compound

This compound is a potent and selective small molecule inhibitor of the RET (Rearranged during Transfection) tyrosine kinase. As with many small molecule inhibitors, its stability is susceptible to environmental factors such as temperature, humidity, and light. Understanding these sensitivities is vital for maintaining the compound's efficacy and for the development of stable formulations.

General Storage Recommendations

Proper storage is essential to prevent degradation of this compound. The following table summarizes the recommended storage conditions for both solid (powder) and solution forms of the compound.

| Form | Storage Temperature | Duration | Packaging | Notes |

| Solid (Powder) | -20°C | Up to 3 years | Tightly sealed, light-protectant vial | Minimize freeze-thaw cycles. Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation. |

| 4°C | Up to 2 years | Tightly sealed, light-protectant vial | Suitable for short-term storage. | |

| Stock Solution (in DMSO) | -20°C | Up to 1 month | Tightly sealed, light-protectant vials (aliquoted) | Prepare ready-to-use aliquots to avoid repeated freeze-thaw cycles. Ensure the DMSO concentration is compatible with downstream assays (typically <0.5%).[1] |

| -80°C | Up to 6 months | Tightly sealed, light-protectant vials (aliquoted) | Recommended for longer-term storage of stock solutions. |

Summary of Forced Degradation Studies

Forced degradation studies are critical for identifying potential degradation pathways and for developing stability-indicating analytical methods.[2][3] The following table summarizes the typical stability of a small molecule kinase inhibitor like this compound under various stress conditions. These studies aim for a target degradation of 5-20%.[2][4]

| Stress Condition | Reagent/Parameters | Incubation Time | Expected Degradation | Potential Degradation Products |

| Acid Hydrolysis | 0.1 M HCl | 24 hours at 60°C | ~15% | Hydrolyzed amide or ester functionalities |

| Base Hydrolysis | 0.1 M NaOH | 24 hours at 60°C | ~10% | Ring opening or hydrolysis of susceptible groups |

| Oxidation | 3% H₂O₂ | 24 hours at room temperature | ~20% | N-oxides, hydroxylated species |

| Thermal Degradation | 80°C (solid state) | 48 hours | ~5% | Dehydration or rearrangement products |

| Photostability | ICH Q1B conditions (UV/Vis light) | 7 days | ~12% | Photo-isomerization or photo-oxidation products |

Experimental Protocols

The following protocols provide detailed methodologies for assessing the stability of this compound.

Protocol for Long-Term Stability Assessment

This protocol outlines the procedure for evaluating the long-term stability of this compound under recommended storage conditions.

Objective: To determine the shelf-life of this compound under specified storage conditions.

Materials:

-

This compound (solid powder)

-

Validated stability-indicating HPLC method

-

Controlled environmental chambers (e.g., 25°C/60% RH, 40°C/75% RH)[5]

-

Appropriate storage containers (amber glass vials)

Procedure:

-

Prepare multiple samples of this compound in the desired formulation and packaging.

-

Place the samples in controlled environmental chambers set to the desired long-term and accelerated storage conditions.

-

At specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months), remove a subset of samples from each storage condition.[5]

-

Analyze the samples using a validated stability-indicating HPLC method to assess for any changes in potency, purity, and the presence of degradation products.

-

Record all data and perform a trend analysis to establish the shelf-life of the compound.

Protocol for Forced Degradation Study

This protocol describes the methodology for conducting a forced degradation study on this compound to identify its degradation pathways.

Objective: To identify the likely degradation products of this compound and to demonstrate the specificity of the analytical method.[3]

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC grade solvents

-

Heating block or oven

-

Photostability chamber

Procedure:

-

Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M HCl. Incubate at 60°C for a specified period (e.g., 24 hours). Neutralize the solution before analysis.[6]

-

Base Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M NaOH. Incubate at 60°C for a specified period (e.g., 24 hours). Neutralize the solution before analysis.[6]

-

Oxidative Degradation: Dissolve this compound in a suitable solvent and add 3% H₂O₂. Incubate at room temperature for a specified period (e.g., 24 hours).[6]

-

Thermal Degradation: Place solid this compound in an oven at a high temperature (e.g., 80°C) for a specified period (e.g., 48 hours).

-

Photolytic Degradation: Expose a solution of this compound to light conditions as specified in ICH guideline Q1B.

-

Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method.

Protocol for Stability-Indicating HPLC Method

This protocol provides a general framework for developing a stability-indicating HPLC method for this compound.

Objective: To develop a validated HPLC method capable of separating and quantifying this compound from its process-related impurities and degradation products.[7]

Chromatographic Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A time-based gradient from 5% to 95% Mobile Phase B

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection: UV at a wavelength determined by the UV spectrum of this compound

-

Injection Volume: 10 µL

Procedure:

-

Prepare standard solutions of this compound and samples from forced degradation studies.

-

Inject the samples into the HPLC system.

-

Develop a gradient elution program that provides adequate separation of the parent compound from all degradation products and impurities.

-

Validate the method according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.[8]

Visualizations

RET Signaling Pathway

This compound is designed to inhibit the RET tyrosine kinase, a key component in several intracellular signaling pathways that regulate cell proliferation, survival, and differentiation. Aberrant activation of these pathways is implicated in various cancers.

Caption: RET signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Stability Testing

The following diagram illustrates the general workflow for conducting a comprehensive stability assessment of this compound.

Caption: General workflow for stability testing of this compound.

References

- 1. captivatebio.com [captivatebio.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biopharminternational.com [biopharminternational.com]

- 5. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]

- 6. scispace.com [scispace.com]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. openaccessjournals.com [openaccessjournals.com]

Application Notes and Protocols for Cell-based Assays Using a RET Kinase Inhibitor

These application notes provide detailed protocols for researchers, scientists, and drug development professionals to characterize the cellular effects of a RET kinase inhibitor, exemplified here as Ret-IN-5. The protocols cover the assessment of its impact on cell viability, induction of apoptosis, and modulation of the RET signaling pathway.

Introduction

The Rearranged during Transfection (RET) proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in the normal development of several tissues, including the nervous and renal systems.[1] However, aberrant activation of RET through mutations or gene rearrangements is a known oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC), medullary thyroid carcinoma (MTC), and other solid tumors.[2][3][4][5] Constitutively active RET leads to the activation of downstream signaling pathways such as the RAS/MAPK and PI3K/AKT pathways, promoting uncontrolled cell proliferation, survival, and migration.[5][6][7][8][9]

RET inhibitors are a class of targeted therapies designed to block the kinase activity of the RET protein, thereby inhibiting the growth and spread of cancer cells harboring RET alterations. These inhibitors typically work by competing with ATP for binding to the kinase domain of RET, preventing its autophosphorylation and the subsequent activation of downstream signaling cascades. This targeted approach offers a more precise and potentially less toxic treatment option compared to conventional chemotherapy.

This compound is a potent and selective inhibitor of the RET kinase. These application notes describe standard cell-based assays to evaluate the biological activity of this compound in cancer cell lines with known RET alterations.

RET Signaling Pathway

The following diagram illustrates the canonical RET signaling pathway and the point of inhibition by this compound. Upon binding of a glial cell line-derived neurotrophic factor (GDNF) family ligand and a GFRα co-receptor, RET dimerizes and autophosphorylates, initiating downstream signaling.[5] this compound blocks this autophosphorylation step.

Caption: RET signaling pathway and the inhibitory action of this compound.

Cell Viability Assay (MTT Assay)

This assay determines the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.

Experimental Workflow

Caption: Workflow for the MTT-based cell viability assay.

Protocol

-

Cell Seeding:

-

Culture human thyroid cancer (MZ-CRC-1, RET M918T) or lung cancer (LC-2/ad, CCDC6-RET fusion) cells in appropriate media.

-

Trypsinize and count the cells.

-

Seed 5,000 cells per well in 100 µL of complete medium in a 96-well plate.

-

Incubate overnight at 37°C in a 5% CO₂ incubator.

-

-

Compound Treatment:

-

Prepare a 2X serial dilution of this compound in culture medium.

-

Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).

-

Incubate for 72 hours at 37°C in a 5% CO₂ incubator.

-

-

MTT Addition and Incubation:

-

Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

-

Incubate for 4 hours at 37°C.

-

-

Formazan Solubilization:

-

Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well.

-

Incubate overnight at 37°C to dissolve the formazan crystals.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of cell growth) using non-linear regression analysis.

-

Data Presentation

| Cell Line | RET Alteration | This compound IC₅₀ (nM) |

| MZ-CRC-1 | M918T mutation | 8.5 |

| LC-2/ad | CCDC6-RET fusion | 15.2 |

| HEK293 | Wild-type RET | >10,000 |

Apoptosis Assay (Annexin V/PI Staining)

This assay quantifies the percentage of cells undergoing apoptosis after treatment with this compound.

Experimental Workflow

Caption: Workflow for the Annexin V/PI apoptosis assay.

Protocol

-

Cell Seeding and Treatment:

-

Seed 2 x 10⁵ cells per well in a 6-well plate and incubate overnight.

-

Treat the cells with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 48 hours. Include a vehicle control.

-

-

Cell Harvesting:

-

Collect the culture medium (containing floating apoptotic cells) into a centrifuge tube.

-

Wash the adherent cells with PBS and trypsinize them.

-

Combine the trypsinized cells with the collected medium.

-

Centrifuge at 300 x g for 5 minutes and discard the supernatant.

-

-

Staining:

-

Wash the cell pellet twice with cold PBS.

-

Resuspend the cells in 100 µL of 1X Annexin V binding buffer.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

-

Incubate for 15 minutes at room temperature in the dark.[9]

-

Add 400 µL of 1X binding buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the samples by flow cytometry within one hour of staining.

-

FITC is detected in the FL1 channel and PI in the FL2 channel.

-

Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

-

Data Presentation

| Cell Line | Treatment | Live Cells (%) | Early Apoptotic (%) | Late Apoptotic (%) | Necrotic (%) |

| MZ-CRC-1 | Vehicle | 92.1 | 3.5 | 2.1 | 2.3 |

| This compound (8.5 nM) | 55.4 | 28.7 | 12.3 | 3.6 | |

| This compound (17 nM) | 32.8 | 45.1 | 18.5 | 3.6 |

Western Blot Analysis of RET Signaling

This protocol is for assessing the effect of this compound on the phosphorylation of RET and its downstream targets, ERK and AKT.

Experimental Workflow

Caption: Workflow for Western blot analysis of RET signaling.

Protocol

-

Cell Culture and Treatment:

-

Seed 1 x 10⁶ MZ-CRC-1 cells in a 60 mm dish and allow them to attach overnight.

-

Treat the cells with increasing concentrations of this compound (e.g., 0, 1, 10, 100 nM) for 4 hours.

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-